N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0742911
InChI:
InChI=1S/C23H21NO6/c1-26-20-11-14(12-21(27-2)22(20)28-3)23(25)24-16-8-9-17-15(10-16)13-29-18-6-4-5-7-19(18)30-17/h4-12H,13H2,1-3H3,(H,24,25)
SMILES:
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Molecular Formula:
C23H21NO6
Molecular Weight:
407.4 g/mol
N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide
CAS No.:
Cat. No.: VC0742911
Molecular Formula: C23H21NO6
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21NO6 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C23H21NO6/c1-26-20-11-14(12-21(27-2)22(20)28-3)23(25)24-16-8-9-17-15(10-16)13-29-18-6-4-5-7-19(18)30-17/h4-12H,13H2,1-3H3,(H,24,25) |
| Standard InChI Key | RLKHJNBQNUKFPI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator